molecular formula C19H16FN3S B2738950 6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 861206-51-1

6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2738950
CAS No.: 861206-51-1
M. Wt: 337.42
InChI Key: SJZIMWOGDXVAOW-UHFFFAOYSA-N
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Description

6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-(2-thienyl)pyrazole with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate, followed by cyclization with a suitable reagent to form the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in inflammation, cancer progression, or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl and thienyl groups enhances its potential for interactions with biological targets and its utility in material science applications .

Properties

IUPAC Name

6-[(3-fluorophenyl)methyl]-5,7-dimethyl-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3S/c1-12-16(10-14-5-3-6-15(20)9-14)13(2)23-19(22-12)17(11-21-23)18-7-4-8-24-18/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZIMWOGDXVAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C(C=NN12)C3=CC=CS3)C)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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